Chiral Center Enables Stereospecific Biological Activity vs. Achiral Ethylene Analog
The racemic mixture 1-(6-methoxypyridin-3-yl)ethanamine (target compound) contains a chiral center that is absent in the achiral analog 2-(6-methoxypyridin-3-yl)ethanamine (CAS 154403-89-1). This chiral center is a critical structural determinant for binding to certain biological targets. For instance, patent WO-2020239951-A1 details P2X3 inhibitors synthesized using an enantiopure (S)-1-(6-methoxypyridin-3-yl)ethanamine derivative, with a representative compound showing an EC50 of 80 nM against recombinant rat P2X3 receptors in Xenopus oocytes [1][2]. While the target racemic mixture is the precursor, its resolution to the active enantiomer is essential for this activity profile; the achiral analog (2-(6-methoxypyridin-3-yl)ethanamine) cannot achieve this stereospecific interaction due to its lack of chirality .
| Evidence Dimension | Biological Activity (P2X3 Antagonism) and Chiral Center Presence |
|---|---|
| Target Compound Data | Precursor to enantiopure P2X3 antagonists; racemic mixture with one chiral center. |
| Comparator Or Baseline | 2-(6-methoxypyridin-3-yl)ethanamine (CAS 154403-89-1); Achiral, no chiral center. |
| Quantified Difference | EC50 = 80 nM for a derivative of the (S)-enantiomer, vs. no reported activity for the achiral analog in this specific target context. Presence vs. absence of a chiral center. |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes (for the derived compound). |
Why This Matters
The chiral center in the target compound makes it an essential precursor for synthesizing stereospecific drug candidates, a capability that achiral analogs inherently lack, making the target compound irreplaceable for this research direction.
- [1] WO-2020239951-A1, Amino quinazoline derivatives as p2x3 inhibitors, 2019-05-31. View Source
- [2] BindingDB. Affinity Data for BDBM50118219 (P2X3 Antagonist). Retrieved from ww.bindingdb.org. View Source
